4-Bromo-3-chloro-1H-pyrazole
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Overview
Description
4-Bromo-5-chloro-1H-pyrazole is a heteroaryl halide and a derivative of pyrazole. Pyrazoles are a class of N-heterocyclic compounds characterized by a five-membered ring with two adjacent nitrogen atoms. These compounds are known for their versatility and applicability in various fields, including organic synthesis, medicinal chemistry, and material science .
Mechanism of Action
Target of Action
It’s known that pyrazole derivatives can interact with various biological targets, depending on their specific substitutions .
Mode of Action
Pyrazole derivatives are known to exhibit diverse biological activities, which can be attributed to their ability to interact with different biological targets .
Biochemical Pathways
It’s known that pyrazole derivatives can influence various biochemical pathways, depending on their specific substitutions .
Result of Action
It’s known that pyrazole derivatives can have various biological effects, depending on their specific substitutions .
Action Environment
Environmental factors can significantly impact the effectiveness of many compounds .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-3-chloro-1H-pyrazole typically involves the halogenation of pyrazole derivatives. One common method is the bromination and chlorination of pyrazole using reagents such as bromine and chlorine in the presence of catalysts like palladium . The reaction conditions often include moderate temperatures and the use of solvents like acetonitrile or dimethyl sulfoxide (DMSO).
Industrial Production Methods
Industrial production of this compound may involve large-scale halogenation processes with optimized reaction conditions to ensure high yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
4-Bromo-5-chloro-1H-pyrazole undergoes various chemical reactions, including:
Substitution Reactions: The halogen atoms (bromine and chlorine) can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering its oxidation state and forming different derivatives.
Cycloaddition Reactions: It can undergo cycloaddition reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium hydroxide or potassium carbonate in polar solvents.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Major Products
The major products formed from these reactions include various substituted pyrazoles, pyrazolines, and other heterocyclic compounds .
Scientific Research Applications
4-Bromo-5-chloro-1H-pyrazole has several scientific research applications:
Comparison with Similar Compounds
Similar Compounds
- 4-Bromo-1H-pyrazole
- 4-Chloro-1H-pyrazole
- 3-Bromo-1H-pyrazole
- 4-Iodopyrazole
- 1-Methylpyrazole-4-boronic acid pinacol ester
Uniqueness
4-Bromo-5-chloro-1H-pyrazole is unique due to the presence of both bromine and chlorine atoms on the pyrazole ring, which imparts distinct chemical reactivity and biological activity. This dual halogenation allows for diverse chemical modifications and applications in various fields .
Properties
IUPAC Name |
4-bromo-5-chloro-1H-pyrazole |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H2BrClN2/c4-2-1-6-7-3(2)5/h1H,(H,6,7) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LASSLNHDRZFHLG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NNC(=C1Br)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H2BrClN2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.42 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
27258-18-0 |
Source
|
Record name | 4-bromo-3-chloro-1H-pyrazole | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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